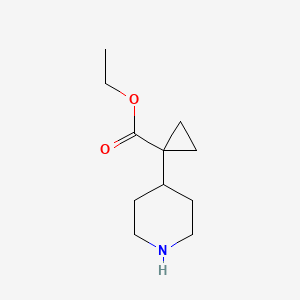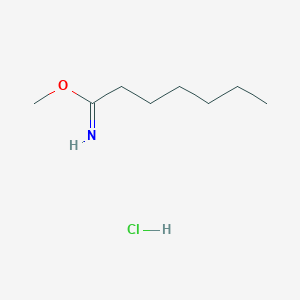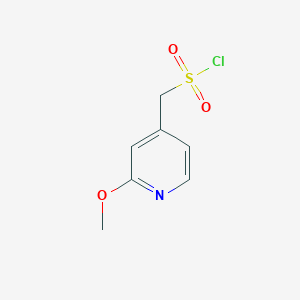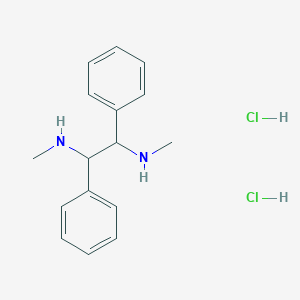![molecular formula C14H14N2O2 B12966319 4-([2,2'-Bipyridin]-4-yl)butanoic acid](/img/structure/B12966319.png)
4-([2,2'-Bipyridin]-4-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-([2,2’-Bipyridin]-4-yl)butanoic acid is an organic compound that features a bipyridine moiety attached to a butanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-([2,2’-Bipyridin]-4-yl)butanoic acid typically involves the coupling of a bipyridine derivative with a butanoic acid precursor. One common method is the use of a Suzuki coupling reaction, where a halogenated bipyridine reacts with a butanoic acid boronic acid ester in the presence of a palladium catalyst and a base. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of 50-80°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4-([2,2’-Bipyridin]-4-yl)butanoic acid.
Analyse Chemischer Reaktionen
Types of Reactions: 4-([2,2’-Bipyridin]-4-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The bipyridine moiety can be reduced under specific conditions to yield different products.
Substitution: The bipyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce bipyridine derivatives with altered electronic properties.
Wissenschaftliche Forschungsanwendungen
4-([2,2’-Bipyridin]-4-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its bipyridine moiety.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its versatile chemical reactivity.
Wirkmechanismus
The mechanism of action of 4-([2,2’-Bipyridin]-4-yl)butanoic acid involves its interaction with molecular targets through its bipyridine and carboxylic acid groups. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes or other metal-dependent processes. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
2,2’-Bipyridine: A simpler bipyridine derivative without the butanoic acid chain.
4,4’-Bipyridine: Another bipyridine isomer with different substitution patterns.
Butanoic Acid Derivatives: Compounds with similar carboxylic acid chains but different aromatic or heterocyclic groups.
Uniqueness: 4-([2,2’-Bipyridin]-4-yl)butanoic acid is unique due to the combination of the bipyridine moiety and the butanoic acid chain, which imparts distinct chemical and physical properties. This dual functionality allows it to participate in a wide range of chemical reactions and form diverse complexes, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C14H14N2O2 |
|---|---|
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
4-(2-pyridin-2-ylpyridin-4-yl)butanoic acid |
InChI |
InChI=1S/C14H14N2O2/c17-14(18)6-3-4-11-7-9-16-13(10-11)12-5-1-2-8-15-12/h1-2,5,7-10H,3-4,6H2,(H,17,18) |
InChI-Schlüssel |
UBACQSVZNLKDIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=NC=CC(=C2)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


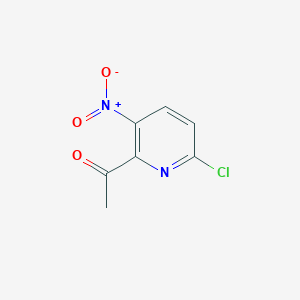
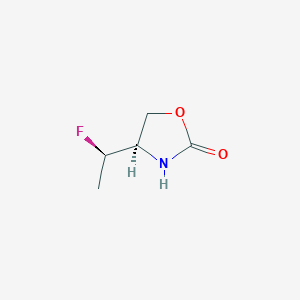
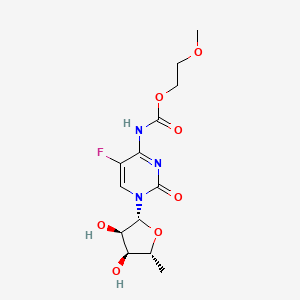
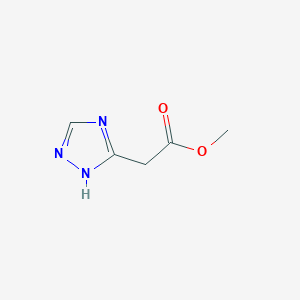
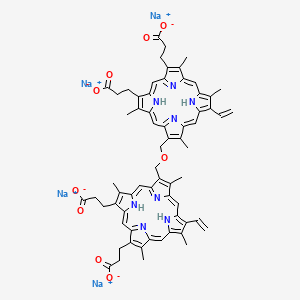
![6-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12966264.png)
![5-(Benzo[b]thiophen-3-yl)pyrrolidin-2-one](/img/structure/B12966270.png)
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B12966283.png)
